Fusarochromanone Anti-Cancer IC50: Sub-10 nM Potency Against Melanoma and Lung Cancer Cell Lines
Fusarochromanone (FC-101a) demonstrates sub-10 nM IC50 values against both human melanoma and small cell lung cancer cell lines in vitro, establishing potency thresholds that serve as benchmarks for analogue development [1]. In a broader panel of eight cell lines spanning pre-malignant and malignant phenotypes across skin, breast, bladder, and prostate tissues, fusarochromanone exhibited IC50 values ranging from 10 nM to 2.5 μM, with UM-UC14 bladder carcinoma cells showing the highest sensitivity [2]. Notably, at 10 μM concentration over 24 hours, fusarochromanone induces apoptosis with a corresponding increase in sub-G1 phase cell population in both HaCat and P9-WT cell lines, confirming that the cytotoxic effect operates through apoptotic rather than purely cytostatic mechanisms [3].
| Evidence Dimension | In vitro growth inhibition (IC50) against cancer cell lines |
|---|---|
| Target Compound Data | IC50 < 10 nM against human melanoma and small cell lung cancer; IC50 range 10 nM – 2.5 μM across 8 cell lines (HaCat, P9-WT, MCF-7, MDA-231, SV-HUC, UM-UC14, PC3) |
| Comparator Or Baseline | FC101a analogues: majority paradoxically increased cell viability by 29.8% to 66.7% rather than inhibiting growth |
| Quantified Difference | Fusarochromanone exhibits growth inhibition (IC50 down to sub-10 nM) whereas structurally modified analogues produce growth stimulation (+29.8% to +66.7% cell number increase) |
| Conditions | In vitro cell viability assays (MTT); HaCat, P9-WT, MCF-7, MDA-231, SV-HUC, UM-UC14, PC3 cell lines; 24-hour and time-course exposure |
Why This Matters
The sub-10 nM IC50 against melanoma and lung cancer provides a quantifiable potency benchmark that analogues must meet or exceed to warrant consideration as functional substitutes in cancer research applications.
- [1] Mahdavian E, Salvatore B, Clifford J. Novel derivatives of fusarochromanone: potential therapeutic compounds. Cancer Res. 2007 May 1;67(9_Supplement):3975. View Source
- [2] Mahdavian E, Palyok P, Adelmund S, Williams-Hart T, Furmanski BD, Kim YJ, Gu Y, Barzegar M, Clifford JL. Biological activities of fusarochromanone: a potent anti-cancer agent. BMC Res Notes. 2014 Sep 3;7:601. View Source
- [3] Fusarochromanone Product Database. PeptideDB. Cell cycle analysis data for HaCat and P9-WT cell lines. View Source
